molecular formula C10H14ClNO B13445564 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Cat. No.: B13445564
M. Wt: 199.68 g/mol
InChI Key: OQRXIEMWENWQJD-UHFFFAOYSA-N
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Description

8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of an aromatic primary amine with formaldehyde and an appropriate phenol derivative. One common method involves the following steps:

    Hydroxymethylation: The aromatic primary amine is reacted with formaldehyde in methanol under reflux conditions to form a hydroxymethyl intermediate.

    Cyclization: The hydroxymethyl intermediate is then reacted with a phenol derivative, such as 4-hydroxyacetophenone, under reflux conditions to form the benzoxazine ring.

Industrial Production Methods

For industrial-scale production, solventless synthesis methods are often preferred due to their efficiency and environmental benefits. In this method, all reactants are mixed together and heated above their melting points using paraformaldehyde to maintain the reaction stoichiometry. This approach yields high purity and better yields compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This action is crucial in its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-1,4-benzoxazin-3-one
  • 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate

Uniqueness

8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

8-ethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-2-8-4-3-5-9-10(8)12-7-6-11-9;/h3-5,11H,2,6-7H2,1H3;1H

InChI Key

OQRXIEMWENWQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)NCCO2.Cl

Origin of Product

United States

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